Shoyuflavone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

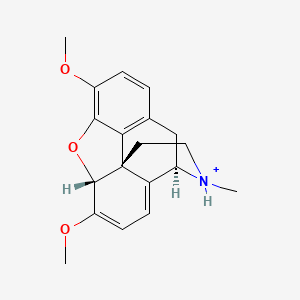

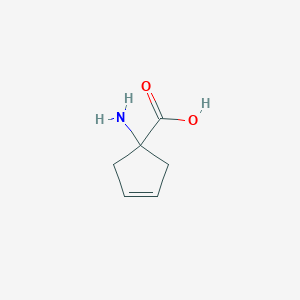

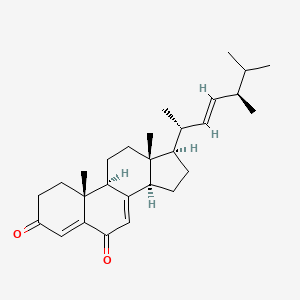

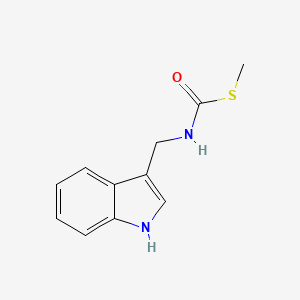

Shoyuflavone b belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Enzymatic Formation and Mechanism Shoyuflavone B, a product of fermentation in soy sauce, is created through the enzymatic transformation of genistein in the presence of (+/-)-trans-epoxysuccinic acid. This process, involving Aspergillus oryzae, suggests an enzymatic conjugation mechanism where isoflavones are combined with epoxysuccinic acids to form ether linkages (Kinoshita, Murakami, & Aishima, 2000).

Immune Modulation in Postmenopausal Women Studies have indicated that soy isoflavones, such as those found in this compound, can positively affect the immune system in postmenopausal women. This includes modulating B cell populations and providing protection against DNA damage, although there were no significant impacts on certain cytokines and markers of inflammation (Ryan-Borchers et al., 2006).

Historical and Clinical Overview The historical progression of soy and isoflavone research, including this compound, shows an evolution from early studies on fertility problems in sheep to recent investigations into their role in disease prevention and treatment, especially for menopausal symptoms and bone health (Messina, 2010).

Cognitive Function Enhancement Isoflavones, a key component of this compound, have been studied for their effects on cognitive function in postmenopausal women. Some studies suggest a favorable impact on verbal memory and overall cognitive performance (Kritz-Silverstein, von Mühlen, Barrett-Connor, & Bressel, 2003).

Bone Health and Menopause Research into isoflavones from soy, like this compound, indicates their potential in mitigating bone loss in postmenopausal women. This includes effects on bone mineral content and density, particularly in individuals with lower initial bone mass (Chen et al., 2004).

Functional Effects in Food and Medicine this compound, as part of fermented soy sauce, has various functional effects such as promoting digestion, exhibiting antimicrobial activity, and possessing antihypertensive components. It also shows anticarcinogenic effects and contains components like shoyuflavones that inhibit histidine decarboxylase, indicating a role in reducing inflammation and allergy symptoms (Kataoka, 2005).

Propriétés

Numéro CAS |

190712-88-0 |

|---|---|

Formule moléculaire |

C19H14O10 |

Poids moléculaire |

402.3 g/mol |

Nom IUPAC |

2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid |

InChI |

InChI=1S/C19H14O10/c20-9-3-1-8(2-4-9)11-7-28-13-6-10(5-12(21)14(13)15(11)22)29-17(19(26)27)16(23)18(24)25/h1-7,16-17,20-21,23H,(H,24,25)(H,26,27) |

Clé InChI |

YZECNQRIFYQRPI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC(C(C(=O)O)O)C(=O)O)O |

melting_point |

138-144°C |

Description physique |

Solid |

Synonymes |

shoyuflavone B shoyuflavone-B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)

![Tris[2-(4-aminophenoxy)ethyl]amine](/img/structure/B1248514.png)